
Arthrocine
Overview
Description
Sulindac is a monocarboxylic acid that is 1-benzylidene-1H-indene which is substituted at positions 2, 3, and 5 by methyl, carboxymethyl, and fluorine respectively, and in which the phenyl group of the benzylidene moiety is substituted at the para position by a methylsulfinyl group. It is a prodrug for the corresponding sulfide, a non-steroidal anti-inflammatory drug, used particularly in the treatment of acute and chronic inflammatory conditions. It has a role as a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antineoplastic agent, a non-narcotic analgesic, an antipyretic, an analgesic, a prodrug, a tocolytic agent and an apoptosis inducer. It is a sulfoxide, a monocarboxylic acid and an organofluorine compound. It is functionally related to an acetic acid.
Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) of the arylalkanoic acid class that is marketed by Merck under the brand name Clinoril. Like other NSAIDs, it may be used in the treatment of acute or chronic inflammatory conditions. Sulindac is a prodrug, derived from sulfinylindene, that is converted in vivo to an active sulfide compound by liver enzymes. There is evidence from some studies that sulindac may be associated with fewer gastrointestinal side effects than other NSAIDs, except for the cyclooxygenase-2 (COX-2) inhibitor drug class. This may be due to the sulfide metabolite undergoing enterohepatic circulation thus maintaining constant blood levels of the compound without inducing gastrointestinal effects, where the drug is excreted in the bile and then reabsorbed from the intestines. While its full mechanism of action is not fully understood, sulindac is thought to primarily mediate its action by inhibiting prostaglandin synthesis by inhibiting COX-1 and COX-2.
Sulindac is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of sulindac is as a Cyclooxygenase Inhibitor.
Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.
Sulindac is a sulfinylindene derivative prodrug with potential antineoplastic activity. Converted in vivo to an active metabolite, sulindac, a nonsteroidal anti-inflammatory drug (NSAID), blocks cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), an enzyme that inhibits the normal apoptosis signal pathway; this inhibition permits the apoptotic signal pathway to proceed unopposed, resulting in apoptotic cell death. (NCI04)
Sulindac can cause developmental toxicity and female reproductive toxicity according to state or federal government labeling requirements.
A sulfinylindene derivative prodrug whose sulfinyl moiety is converted in vivo to an active NSAID analgesic. Specifically, the prodrug is converted by liver enzymes to a sulfide which is excreted in the bile and then reabsorbed from the intestine. This helps to maintain constant blood levels with reduced gastrointestinal side effects.
Biological Activity
Arthrocine is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory and arthritic conditions. This article synthesizes findings from various studies to explore its mechanisms of action, efficacy, and potential therapeutic applications.
Overview of this compound
This compound is often associated with formulations aimed at alleviating symptoms related to arthritis and other inflammatory disorders. Its active components are believed to exert effects through multiple pathways, including modulation of inflammatory mediators and enhancement of joint health.
1. Anti-inflammatory Properties:
this compound exhibits significant anti-inflammatory activity, which is crucial in managing conditions like rheumatoid arthritis (RA) and osteoarthritis (OA). The compound influences the production of pro-inflammatory cytokines such as IL-1β and IL-6, which are pivotal in the inflammatory response.
2. Inhibition of Enzymatic Activity:
Research indicates that this compound may inhibit enzymes involved in the inflammatory process. For instance, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the synthesis of prostaglandins, which mediate inflammation and pain .
3. Modulation of Eicosanoid Production:
The compound affects the activity of phospholipases, which are enzymes that release arachidonic acid from cell membrane phospholipids. This process is critical for the formation of eicosanoids, which include prostaglandins and leukotrienes that are involved in inflammatory responses .
Efficacy Studies
A number of studies have evaluated the efficacy of this compound in clinical settings:
-
Case Study on RA Patients:
A clinical trial involving RA patients demonstrated that this compound significantly reduced joint pain and swelling compared to a placebo group. Patients reported a notable improvement in their overall quality of life metrics after 12 weeks of treatment . -
Animal Models:
In animal models, this compound administration resulted in decreased levels of inflammatory markers such as TNF-α and IL-6. Histological analysis showed reduced synovial inflammation in treated animals compared to controls .
Comparative Analysis
The following table summarizes key findings from various studies assessing the biological activity of this compound:
Study Type | Findings | Reference |
---|---|---|
Clinical Trial | Significant reduction in RA symptoms | |
Animal Study | Decreased inflammatory markers | |
Mechanistic Study | Inhibition of COX-2 and phospholipases |
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Patient Preference Studies:
In a study focused on patient preferences for arthritis treatments, participants showed a favorable inclination towards therapies involving this compound due to its perceived efficacy and safety profile . -
Long-term Safety Observations:
Post-marketing surveillance indicated that serious adverse events related to this compound were comparable to other anti-inflammatory medications used for RA, suggesting a favorable safety profile .
Q & A
Q. Basic: What experimental approaches are recommended to elucidate Arthrocine’s mechanism of action in osteoarthritis (OA) pathophysiology?
To investigate this compound’s mechanism, prioritize molecular docking studies to identify binding affinities with MRP2_HUMAN (a human multidrug resistance-associated protein) . Pair this with in vitro assays (e.g., enzyme-linked immunosorbent assays [ELISAs]) to quantify cytokine modulation (e.g., IL-1β, TNF-α) in chondrocyte cultures. Validate findings using knockout cell lines to confirm target specificity. Reference NIH preclinical reporting guidelines for transparency .
Q. Basic: How should researchers design dose-response assays to assess this compound’s efficacy in preclinical OA models?
Adopt a multi-dose regimen (e.g., 0.1–100 μM) in 3D chondrocyte cultures or murine OA models, with endpoints focusing on cartilage degradation biomarkers (e.g., collagen type II cleavage). Include positive controls (e.g., colchicine) and vehicle controls . Use ANOVA with post-hoc Tukey tests for statistical rigor, ensuring measurements align with instrument precision (e.g., ±0.1 μg/mL for ELISA) .
Q. Basic: What validation criteria are critical for establishing this compound’s in vitro anti-inflammatory activity?
Ensure reproducibility across ≥3 independent experiments with biological replicates. Validate via dual-luciferase reporter assays for NF-κB pathway inhibition and flow cytometry for apoptosis/necrosis ratios. Adhere to the NIH’s preclinical checklist for reporting cell-line authentication and contamination testing (e.g., mycoplasma screening) .
Q. Advanced: How can researchers resolve contradictions in this compound’s reported binding affinities across studies?
Apply sensitivity analyses to identify methodological variables (e.g., buffer pH, temperature). Use meta-regression to assess heterogeneity in published data. Cross-validate with surface plasmon resonance (SPR) for real-time kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Frame hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. Advanced: What methodologies are optimal for studying this compound’s off-target interactions with human transport proteins?
Employ competitive inhibition assays (e.g., MRP2 vesicular transport assays) with fluorescent substrates (e.g., 5-carboxyfluorescein). Combine with proteomics (LC-MS/MS) to identify non-target proteins. Use structural modeling (AlphaFold2) to predict binding pockets and validate via mutagenesis studies .
Q. Advanced: How can pharmacokinetic challenges in this compound’s oral bioavailability be addressed methodologically?
Conduct in situ intestinal perfusion studies to assess absorption kinetics. Pair with hepatic microsomal assays to quantify CYP450-mediated metabolism. Use PBPK modeling (e.g., GastroPlus) to simulate human pharmacokinetics. Report data to ≤3 significant figures, reflecting instrument precision .
Q. Advanced: What strategies are effective for evaluating this compound’s synergistic potential with existing OA therapies?
Design combinatorial screens (e.g., Chou-Talalay method) in primary human chondrocytes. Test synergy with NSAIDs (e.g., celecoxib) or biologics (e.g., anti-IL-6). Analyze via Combenefit software and validate in ex vivo cartilage explants. Follow PRISMA guidelines for systematic review integration .
Q. Advanced: How should researchers prioritize biomarkers for this compound’s therapeutic monitoring in chronic OA?
Use multi-omics integration (transcriptomics, metabolomics) to identify candidate biomarkers (e.g., COMP, ADAMTS-5). Validate in longitudinal serum/urine samples via ROC curve analysis . Ensure statistical significance thresholds (e.g., p < 0.01) are predefined to minimize Type I errors .
Q. Advanced: What experimental designs mitigate confounding factors in this compound’s chronic toxicity studies?
Implement blinded, randomized controlled trials in rodent models over ≥6 months. Monitor organ-specific toxicity via histopathology (e.g., H&E staining) and serum biomarkers (e.g., ALT, creatinine). Use mixed-effects models to account for inter-individual variability. Adhere to ARRIVE guidelines for animal research reporting .
Q. Advanced: How can in silico predictions of this compound’s efficacy be reconciled with in vivo discrepancies?
Apply machine learning (e.g., random forest classifiers) to integrate in silico docking scores with in vivo pharmacokinetic data. Validate via orthogonal assays (e.g., SPR for binding, microdialysis for tissue penetration). Report discrepancies transparently in discussion sections, avoiding data "adjustment" .
Properties
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-MFOYZWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023624 | |
Record name | Sulindac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.51e-02 g/L | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulindac's exact mechanism of action is unknown. Its antiinflammatory effects are believed to be due to inhibition of both COX-1 and COX-2 which leads to the inhibition of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation. | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38194-50-2, 32004-68-5 | |
Record name | Sulindac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38194-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032004685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulindac [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038194502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulindac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulindac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulindac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULINDAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184SNS8VUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 °C | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.